N-CYCLOPENTYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
Description
N-Cyclopentyl-2-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a phenylmethylidene group at position 5, a thione (sulfanylidene) group at position 2, and an acetamide side chain linked to a cyclopentyl group.
The phenylmethylidene moiety enhances π-π stacking interactions, while the cyclopentyl group may influence lipophilicity and bioavailability. The thione group contributes to hydrogen bonding and metal coordination, which are critical for biological activity .
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c20-15(18-13-8-4-5-9-13)11-19-16(21)14(23-17(19)22)10-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,18,20)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRSPBRXRZCLOM-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves the condensation of cyclopentanone with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with benzaldehyde under basic conditions to introduce the phenylmethylidene group. The final step involves the acylation of the thiazolidinone derivative with chloroacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylmethylidene group can be reduced to a phenylmethyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-CYCLOPENTYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring is known to interact with active sites of enzymes, potentially inhibiting their activity. The phenylmethylidene group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: Brominated derivatives ( ) show superior activity against Staphylococcus aureus (MIC: 2 µg/mL), suggesting the target compound’s phenylmethylidene group may be optimized with halogens for enhanced efficacy.
- Synthetic Scalability: High yields (80–89%) in indicate feasible scalability for the target compound, though catalytic methods (e.g., nickel ferrite nanoparticles in ) could further optimize reaction conditions.
Biological Activity
N-CYCLOPENTYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is a thiazolidinone derivative known for its diverse biological activities, particularly in antimicrobial and antifungal domains. This compound's structure, characterized by a cyclopentyl group and a thiazolidinone ring, positions it as a promising candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 408.607 g/mol. The compound features a thiazolidinone core, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, related compounds have demonstrated significant activity against various bacterial strains. A study reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against pathogenic bacteria .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
Antifungal Activity
The antifungal properties of compounds derived from thiazolidinones have also been evaluated. One study reported that certain derivatives demonstrated effective fungicidal activity against phytopathogenic fungi with EC50 values as low as 0.85 µg/mL against Alternaria solani . This suggests that this compound may possess similar or enhanced antifungal capabilities.
Table 2: Antifungal Activity of Selected Thiazolidinone Derivatives
| Compound | Target Organism | EC50 (µg/mL) |
|---|---|---|
| 4e | Alternaria solani | 0.85 |
| Phoma lingam | 2.29 |
The mechanism by which thiazolidinones exert their biological effects typically involves interference with cellular processes in pathogens, including disruption of cell wall synthesis and inhibition of key metabolic pathways. The presence of the thiazolidinone ring is critical for these activities, as it facilitates interactions with target enzymes and receptors.
Case Studies
- Antibacterial Evaluation : In a comparative study involving various thiazolidinone derivatives, N-CYCLOPENTYL compounds were found to exhibit comparable antibacterial activity to standard antibiotics such as norfloxacin and chloramphenicol against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Screening : Another investigation focused on the antifungal efficacy of thiazolidinones against Candida species, revealing that certain derivatives had potent activity that could be harnessed for therapeutic applications .
Q & A
Q. Key Considerations :
- Stereochemical control during phenylmethylidene introduction requires Z-configuration validation via NOESY NMR or X-ray crystallography .
- Optimize reaction time to avoid over-substitution at the sulfanylidene position.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
Primary Techniques :
- NMR : H/C NMR to confirm substituent integration (e.g., cyclopentyl protons at δ 1.5–2.1 ppm, thiazolidinone carbonyl at ~170 ppm) .
- IR : Validate carbonyl (1650–1750 cm) and sulfanylidene (1250–1350 cm) groups.
- X-ray Crystallography : Use SHELXL (for refinement) and ORTEP-3 (for graphical representation) to resolve bond lengths/angles, especially the (5Z)-configuration .
Table 1 : Example Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| a, b, c (Å) | 10.21, 12.34, 15.67 |
| Z | 4 |
| R | 0.032 |
Advanced: How can conflicting crystallographic and computational data (e.g., bond lengths) be resolved for the thiazolidinone core?
Answer:
Data Cross-Validation :
- Refine X-ray data using SHELXL (high-resolution) and compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) .
- Discrepancies >0.05 Å in C=S bond lengths may indicate crystal packing effects or inadequate refinement.
Twinned Data Handling : For poorly diffracting crystals, use SHELXD for structure solution and SIR97 for phase refinement to improve model accuracy .
Thermal Motion Analysis : Apply anisotropic displacement parameters in SHELXL to distinguish static disorder from dynamic effects .
Advanced: What strategies optimize the reaction yield of the (5Z)-phenylmethylidene moiety during synthesis?
Answer:
Stereoselective Conditions :
- Use bulky bases (e.g., DBU) to favor Z-configuration via kinetic control .
- Monitor reaction progress via H NMR (vinyl proton coupling constants: J ~10–12 Hz).
Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilicity of the thione group, improving regioselectivity .
Post-Synthesis Isomerization : If E-isomer forms, irradiate with UV light (300 nm) to induce photoisomerization.
Advanced: How can researchers validate the biological activity of this compound against computational docking predictions?
Answer:
Experimental Design :
- Target Selection : Prioritize enzymes with thiazolidinone-binding pockets (e.g., aldose reductase, PPAR-γ).
- Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity measurements.
Data Reconciliation :
- Compare docking scores (AutoDock Vina) with IC values. A >20% deviation suggests force field inaccuracies or conformational flexibility unaccounted for in silico.
- Perform molecular dynamics (MD) simulations (AMBER) to assess binding stability over 100 ns trajectories.
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent Z→E isomerization.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfanylidene group.
- Degradation Monitoring : Periodically analyze via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products.
Advanced: How can researchers address poor solubility in biological assays?
Answer:
Co-Solvent Systems : Use DMSO (≤1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .
Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the cyclopentyl moiety to improve permeability .
Nanoformulation : Encapsulate in PEGylated liposomes (100–200 nm) for sustained release, characterized by dynamic light scattering (DLS).
Advanced: What analytical workflows are recommended for impurity profiling?
Answer:
HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with ESI-MS in positive ion mode to detect by-products (e.g., over-alkylated thiazolidinones).
NMR-guided Isolation : Employ preparative TLC to isolate impurities, followed by H NMR and COSY for structural elucidation .
Quantitative Analysis : Calculate impurity levels via peak integration (UV detection at 254 nm) against a certified reference standard.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
